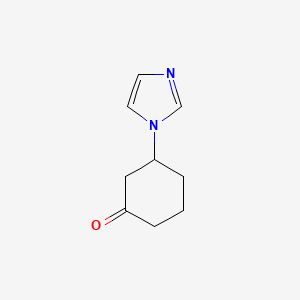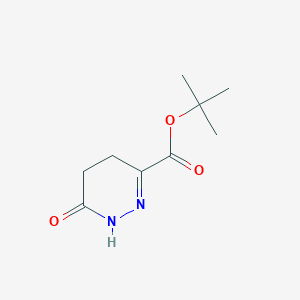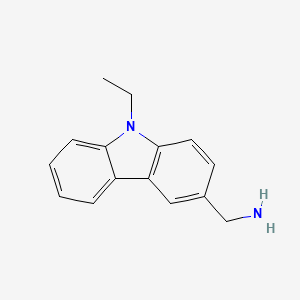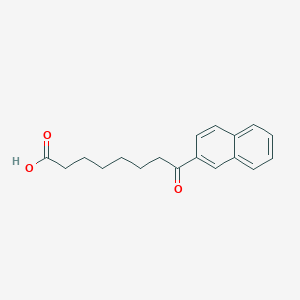
tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate (TIBC) is an organic compound that has been used in a variety of scientific and industrial applications. TIBC is a highly versatile compound that has been used as a building block in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It has also been used as a reagent in the synthesis of various other compounds, including polymers, catalysts, and surfactants. TIBC has also been used in the synthesis of novel materials, such as nanomaterials, for use in biomedical and industrial applications. In addition, TIBC has been studied for its potential applications in biochemistry and physiology, as well as its potential uses in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediate Applications
Tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate serves as an important intermediate in various chemical syntheses. For instance, the reaction of similar tert-butyl compounds with methylhydrazine leads to the formation of compounds with 1-methyl-1H-pyrazol-5-yl substituents, used in crystallographic studies (Richter et al., 2009). Another example includes its use in the synthesis of compounds related to crizotinib, an important biologically active compound (Kong et al., 2016).
Catalysis and Material Science
The compound plays a role in material science, particularly in the formation of functionalized cyclopentenes via catalytic processes. It has been used in asymmetric [3+2] cycloaddition with allenoates, showcasing its versatility in chemical transformations (Han et al., 2011). Additionally, novel pyrazolylphosphite- and pyrazolylphosphinite-ruthenium(ii) complexes, derived from tert-butyl pyrazoles, have been explored as catalysts for hydrogenation reactions in organic chemistry (Amenuvor et al., 2016).
Pharmaceutical Research
In pharmaceutical research, various tert-butyl pyrazole derivatives have been synthesized, exhibiting potential biological activities. For example, the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides offers a more versatile approach to creating compounds that could be explored for medicinal purposes (Bobko et al., 2012). Additionally, alkylzinc complexes with tert-butyl pyrazole-based ligands have been synthesized, indicating potential applications in bioinorganic and coordination chemistry (Hegelmann et al., 2003).
Organic Synthesis Methodologies
The compound also contributes to advancements in organic synthesis methodologies. For instance, novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles, including pyrazole, have been developed, broadening the scope of acylation in organic synthesis (Umehara et al., 2016). Furthermore, the synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives from β-keto ester showcases the versatility of pyrazole derivatives in chemical transformations (Kralj et al., 2011).
Development of Chiral Auxiliaries
The use of tert-butyl pyrazole derivatives extends to the development of new chiral auxiliaries in asymmetric synthesis. This is exemplified by the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine, demonstrating the compound's utility in stereochemical control in organic synthesis (Studer et al., 1995).
Exploring Regioselectivity in Synthesis
The compound has also been pivotal in studies exploring regioselectivity in chemical reactions. For example, a study on the synthesis of a series of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles highlights the importance of regioselectivity in organic synthesis and the role of tert-butyl pyrazole derivatives in achieving this (Martins et al., 2012).
Applications in Insecticidal Research
Furthermore, the synthesis and biological activity of new pyrazole amide derivatives, including tert-butyl pyrazole derivatives, have been studied for their potential insecticidal properties, indicating the compound's relevance in agrochemical research (Deng et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-6-8(11)7(2)13(12-6)9(14)15-10(3,4)5/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHPTZHNAXELNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)OC(C)(C)C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428724 | |
| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
CAS RN |
857283-71-7 | |
| Record name | tert-butyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















